Optimized Lipophilicity via N-Ethyl Substitution
The target compound's computed LogP of 2.72 places it in the optimal lipophilicity range for CNS drug candidates (typically LogP 2–4), avoiding the suboptimal LogP of the non-ethyl analog (1.96) and the excessively lipophilic propyl analog (3.49) that risks poor solubility and high metabolic clearance [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.72 (neutral form, computational prediction) [1] |
| Comparator Or Baseline | 1-(3-Bromo-5-methylpyridin-2-yl)piperazine (non-ethyl analog): LogP = 1.96 ; 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine HCl (propyl analog): LogP = 3.49 |
| Quantified Difference | ΔLogP = +0.76 vs. non-ethyl analog; ΔLogP = −0.77 vs. propyl analog |
| Conditions | Computational LogP predictions from standardized algorithms (XLogP3 or equivalent) sourced from independent chemical databases |
Why This Matters
LogP differences of ~0.7–0.8 units correspond to approximately a 5-fold change in partition coefficient, which can substantially alter membrane permeability, protein binding, and metabolic stability in preclinical assays.
- [1] Molaid. 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride | 1199773-19-7. Computed LogP: 2.72. View Source
